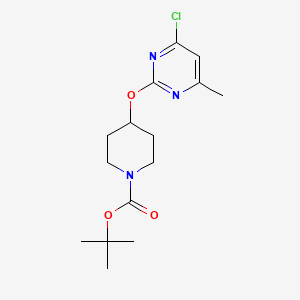

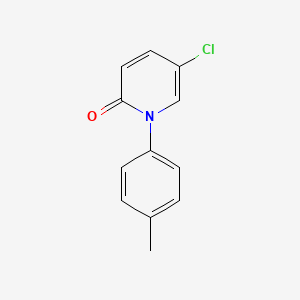

![molecular formula C13H9ClN2OS2 B2682877 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 476317-69-8](/img/structure/B2682877.png)

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of the chloro, methyl, and carboxamide groups may confer unique properties to the compound.

Molecular Structure Analysis

The molecular formula of the compound is C8H6ClNOS, and its molecular weight is 199.66 . The structure includes a benzo[d]thiazol-2(3H)-one core with a chloro group on the benzene ring, a methyl group on the thiazole ring, and a carboxamide group attached to the thiophene ring .科学的研究の応用

Synthesis and Characterization

Synthesis of Thiophene Derivatives : Studies have demonstrated the synthesis of thiophene and benzothiazole derivatives with potential antimicrobial properties. For instance, Babu et al. (2012) reported the synthesis of biologically active derivatives that exhibited significant activities against bacterial and fungal strains, highlighting the structural diversity and application potential of these compounds in medicinal chemistry and materials science (Babu, Pitchumani, & Ramesh, 2012).

Metal-Organic Frameworks (MOFs) : Thiophene-functionalized dicarboxylates have been used to construct metal-organic frameworks (MOFs) with applications in luminescence sensing and pesticide removal. Zhao et al. (2017) constructed thiophene-based MOFs that demonstrated efficiency in detecting environmental contaminants and removing pesticides from industrial wastes, showcasing the utility of these compounds in environmental remediation (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Applications in Scientific Research

Antimicrobial Activities : The antimicrobial evaluation of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes has been a significant area of research. These compounds have shown promising results against a variety of bacterial and fungal strains, contributing to the development of new therapeutic agents (Babu, Pitchumani, & Ramesh, 2012).

Environmental Applications : The use of thiophene-functionalized compounds in environmental science, particularly for the removal of heavy metals and organic pollutants from industrial wastes, has been explored. Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent for the efficient removal of Cd2+ and Zn2+ ions from industrial wastes, demonstrating the potential of these compounds in pollution control (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

将来の方向性

作用機序

Target of Action

Similar compounds have been designed to target proteins responsible for inhibiting apoptosis and promoting dna damage repair .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .

Biochemical Pathways

Based on the potential targets, it could be involved in pathways related to apoptosis and dna repair .

Result of Action

Similar compounds have shown good cytotoxicity against tested cell lines .

特性

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPSIZAEQCBRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)